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Compound Name:
N-cyclobutyl-N-methylsulfamoyl

chloride

CAS No.: 1411944-92-7

Cat. No.: B2619752

Get Quote

Executive Summary
In medicinal chemistry, the sulfamoyl moiety (

) serves as a critical pharmacophore, often acting as a bioisostere for carboxamides or as a
transition-state mimic in protease inhibitors. While Dimethylsulfamoyl chloride (DMSC) is the
standard reagent for introducing the

-dimethylsulfamoyl group, the sterically demanding

-cyclobutyl-

-methylsulfamoyl chloride (CBMSC) has emerged as a specialized alternative.

This guide analyzes the reactivity, physicochemical properties, and synthetic utility of these two

reagents. The cyclobutyl variant offers distinct advantages in lipophilicity modulation (LogP)

and metabolic stability, albeit with reduced electrophilic reactivity that necessitates tailored

experimental protocols.
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Physicochemical & Structural Analysis
The structural difference between the two reagents dictates their reactivity profiles. The

cyclobutyl group in CBMSC introduces significant steric bulk and lipophilicity compared to the

planar, compact methyl groups in DMSC.

Feature
Dimethylsulfamoyl Chloride

(DMSC)

-Cyclobutyl-

-methylsulfamoyl Chloride

(CBMSC)

Structure

Molecular Weight 143.59 g/mol 183.66 g/mol

Steric Bulk (Tolman) Moderate (~6.7 kcal/mol)
High (Cyclobutyl ring puckering

increases effective volume)

Predicted LogP ~0.3 ~1.6 (Increased lipophilicity)

Boiling Point 185°C (at 760 mmHg) >200°C (Predicted)

Physical State Colorless to pale yellow liquid Viscous oil or low-melting solid

Scientific Insight: The cyclobutyl ring exists in a puckered conformation. This steric crowding

shields the sulfur atom more effectively than the freely rotating methyl groups in DMSC, directly

impacting the rate of nucleophilic attack (

mechanism).

Reactivity Profile & Mechanistic Causality[1]
Both reagents react via an

-like mechanism at the sulfur center. However, the reaction kinetics differ significantly due to
the "Ortho Effect" equivalent provided by the cyclobutyl group.

A. Electrophilicity & Kinetics
DMSC: Highly reactive electrophile. Reacts rapidly with primary amines, secondary amines,

and alcohols at
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to Room Temperature (RT).

Risk:[1] Prone to rapid hydrolysis in the presence of moisture; can lead to bis-

sulfamoylation if the nucleophile is in excess.

CBMSC: Attenuated reactivity. The cyclobutyl group hinders the trajectory of the incoming

nucleophile (

).

Advantage:[1][2] Higher chemoselectivity. Less likely to react with poor nucleophiles (e.g.,

steric encumbered anilines) without activation (catalysis).

Protocol Adjustment: Often requires elevated temperatures (

) or stronger nucleophilic catalysts (e.g., DMAP) to reach completion.

B. Stability (Hydrolysis)
DMSC: Hygroscopic and hydrolyzes readily to dimethylsulfamic acid and HCl. Requires

storage under inert gas at

.

CBMSC: Enhanced hydrolytic stability due to steric shielding. While still moisture-sensitive, it

tolerates brief exposure to ambient air better than DMSC, improving handling reproducibility

during weighing and transfer.

Experimental Workflows
Workflow 1: Synthesis of the Reagents
While DMSC is a commodity chemical, CBMSC is often synthesized in situ or prepared from

the amine precursor due to its specialized nature.

DOT Diagram: Synthesis & Application Pathway
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Caption: General synthetic pathway for sulfamoyl chlorides and their subsequent conversion to

sulfamides. Note the temperature control is critical for the chloride formation.

Workflow 2: Comparative Sulfamoylation Protocol
Objective: Synthesis of an unsymmetrical sulfamide (

).

Step DMSC Protocol (Standard)
CBMSC Protocol (Sterically

Hindered)

1. Solvent DCM or THF (Anhydrous)
DCM or 1,2-Dichloroethane

(DCE)

2. Base
Triethylamine (TEA) (1.2 - 1.5

eq)

DIPEA (Hünig's Base) (2.0 eq)

or NaH

3. Catalyst None usually required.
DMAP (10-20 mol%) often

essential.

4. Addition
Dropwise at

. Exothermic.

Dropwise at RT. Less

exothermic.

5. Reaction Stir at RT for 1-4 hours.
Heat to

for 4-16 hours.

6. Workup
Quench with water, extract

immediately.
Standard aqueous workup.
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Expert Tip: For CBMSC, if the reaction stalls, switch solvent to Acetonitrile (MeCN) and use

Cesium Carbonate (

) as the base. The higher polarity of MeCN stabilizes the transition state, and the elevated
boiling point allows for higher thermal activation.

Strategic Applications in Drug Discovery
Why choose the sterically demanding CBMSC over the standard DMSC?

Metabolic Stability: The cyclobutyl group is less prone to oxidative dealkylation (via CYP450

enzymes) compared to

-ethyl or

-isopropyl groups. It removes the "soft spot" of hydrogen abstraction found in linear alkyl
chains.

Lipophilicity & BBB Penetration: The addition of the cyclobutyl ring increases LogP by ~1.3

units compared to the dimethyl analog. This is a strategic modification to improve blood-brain

barrier (BBB) permeability in CNS-targeted drugs (e.g., Nav1.7 inhibitors for pain).

Conformational Locking: The bulk of the cyclobutyl group can lock the sulfonamide nitrogen

into a specific rotamer, potentially reducing the entropic penalty upon binding to a receptor

pocket (e.g., GPCRs or Kinases).

DOT Diagram: Decision Logic for Reagent Selection
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Need Sulfamoyl Group?
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Yes (Cyclobutyl is stable)
Need higher Lipophilicity
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Caption: Decision matrix for selecting between Dimethyl and N-Cyclobutyl-N-methyl variants

during Lead Optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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